molecular formula C14H12ClNO4 B7477199 2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate

2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate

Cat. No. B7477199
M. Wt: 293.70 g/mol
InChI Key: SMQVGBFKKAMNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Furametpyr, and it is a derivative of pyridinecarboxamide.

Mechanism of Action

The mechanism of action of 2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It also inhibits bacterial growth by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate is its potent antitumor and antibacterial activity. This makes it an attractive compound for further research and development. However, one of the limitations of this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for research on 2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate. One area of research is the development of new derivatives of this compound with improved potency and reduced toxicity. Another area of research is the study of the mechanism of action of this compound to better understand its antitumor and antibacterial activity. Finally, further studies are needed to explore the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, 2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate is a promising compound with potent antitumor and antibacterial activity. Further research is needed to explore its potential applications in various fields and to develop new derivatives with improved potency and reduced toxicity.

Synthesis Methods

The synthesis of 2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate is a multi-step process that involves the reaction of furfural with ethyl acetoacetate to form furfuryl-ethyl ketone. This intermediate is then reacted with 2-chlorobenzoic acid to form 2-chlorobenzoyl furfuryl-ethyl ketone. The final step involves the reaction of this intermediate with ammonia to form 2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate.

Scientific Research Applications

2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate has been extensively studied for its potential applications in various fields. One of the main areas of research is its use as an antitumor agent. Studies have shown that this compound has potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.
Another area of research is its use as an antibacterial agent. Studies have shown that this compound has potent antibacterial activity against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c15-12-6-2-1-5-11(12)14(18)20-9-13(17)16-8-10-4-3-7-19-10/h1-7H,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQVGBFKKAMNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)NCC2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85198376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate

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